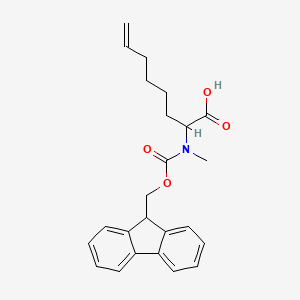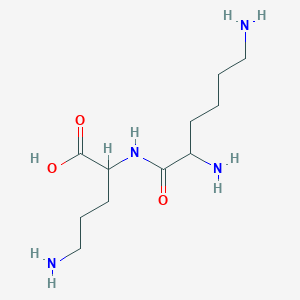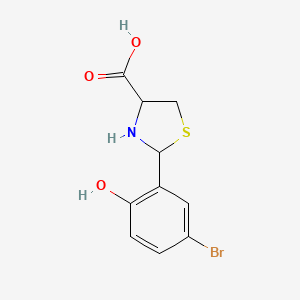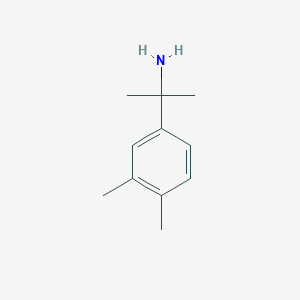
(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-2-(N-Fmoc-N-metilamino)-7-octenoico es un compuesto orgánico especializado que se utiliza principalmente en el campo de la síntesis de péptidos. El compuesto presenta un grupo protector fluorenilmetil-oxocarbonilo (Fmoc), que se utiliza comúnmente para proteger los grupos amino durante la síntesis de péptidos. Este compuesto es particularmente valioso debido a su capacidad para facilitar la síntesis de péptidos y proteínas complejos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (S)-2-(N-Fmoc-N-metilamino)-7-octenoico normalmente implica la protección del grupo amino con el grupo Fmoc. Esto se logra mediante una serie de reacciones químicas que incluyen el uso de reactivos como el cloruro de fluorenilmetil-oxocarbonilo (Fmoc-Cl) y bases como la trietilamina. Las condiciones de reacción a menudo implican temperaturas suaves y atmósferas inertes para evitar reacciones secundarias no deseadas .
Métodos de producción industrial
La producción industrial del ácido (S)-2-(N-Fmoc-N-metilamino)-7-octenoico sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, y a menudo implica sistemas automatizados para un control preciso de las condiciones de reacción. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (S)-2-(N-Fmoc-N-metilamino)-7-octenoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para eliminar el grupo protector Fmoc, típicamente utilizando reactivos como la piperidina.
Reactivos y condiciones comunes
Oxidación: Se utilizan reactivos como el permanganato de potasio (KMnO₄) o el tetróxido de osmio (OsO₄).
Reducción: La piperidina se utiliza comúnmente para la eliminación del grupo Fmoc.
Sustitución: Se pueden utilizar varios nucleófilos dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen aminoácidos desprotegidos, derivados sustituidos y productos oxidados. Estos productos a menudo son intermedios en la síntesis de moléculas más complejas .
Aplicaciones Científicas De Investigación
El ácido (S)-2-(N-Fmoc-N-metilamino)-7-octenoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado en la síntesis de péptidos y proteínas, facilitando el estudio de la estructura y función de las proteínas.
Biología: Employed in the development of peptide-based drugs and biomaterials.
Medicina: Utilizado en el diseño de nuevos agentes terapéuticos, particularmente en el campo de la investigación del cáncer.
Industria: Aplicado en la producción de polímeros y materiales especializados con propiedades únicas
Mecanismo De Acción
El mecanismo de acción del ácido (S)-2-(N-Fmoc-N-metilamino)-7-octenoico involucra principalmente su función como grupo protector en la síntesis de péptidos. El grupo Fmoc protege el grupo amino de reacciones no deseadas, permitiendo reacciones selectivas en otros sitios. La eliminación del grupo Fmoc se logra a través de una reacción catalizada por una base, típicamente utilizando piperidina, que restaura el grupo amino libre para reacciones posteriores .
Comparación Con Compuestos Similares
Compuestos similares
Ácido N-Fmoc-(S)-2-(metilamino)butírico: Similar en estructura pero con una longitud de cadena alquílica diferente.
Ácido N-Fmoc-(S)-2-(metilamino)hexanoico: Otro compuesto similar con una longitud de cadena alquílica diferente.
Singularidad
El ácido (S)-2-(N-Fmoc-N-metilamino)-7-octenoico es único debido a su longitud de cadena alquílica específica y la presencia del grupo ácido octenoico. Esta estructura proporciona reactividad y propiedades distintas, haciéndolo particularmente útil en la síntesis de ciertos péptidos y proteínas .
Propiedades
Fórmula molecular |
C24H27NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oct-7-enoic acid |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h3,7-14,21-22H,1,4-6,15-16H2,2H3,(H,26,27) |
Clave InChI |
JBSPRAYGIRUUIV-UHFFFAOYSA-N |
SMILES canónico |
CN(C(CCCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)



![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)
![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

